molecular formula C11H13NO4 B6319393 H-L-Dhbd-OH CAS No. 158648-33-0

H-L-Dhbd-OH

Cat. No. B6319393
CAS RN: 158648-33-0
M. Wt: 223.22 g/mol
InChI Key: HPGGFMVTHJHFTK-QMMMGPOBSA-N
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Description

H-L-Dhbd-OH, also known as 1,3-dihydroxy-2-hydroxy-4-methyl-5-methylthio-6-methylene-2-propyl-2-methyl-2-hydroxy-1-methyl-2-methylthio-2-methyl-2-propyl-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylthio-2-methyl-2-methylth

Scientific Research Applications

Uranium Adsorption in Environmental Remediation

The compound “H-L-Dhbd-OH” has been identified as a key component in the design of covalent organic frameworks (COFs) for environmental applications. These frameworks, functionalized with hydroxyl groups, exhibit a high degree of uranium adsorption. This is particularly significant for environmental remediation, where the capture of radioactive elements from waste streams is crucial. The intramolecular interactions within these COFs, such as hydrogen bonding and steric effects, are tuned to optimize the adsorption performance .

Catalysis and Photocatalysis

“H-L-Dhbd-OH” plays a role in catalysis, especially in reactions involving layered double hydroxides (LDHs). These materials serve as catalysts in chemical reactions and as photocatalysts for organic molecule degradation, water splitting reactions, CO2 conversion, and reduction. The presence of hydroxyl-functionalized compounds like “H-L-Dhbd-OH” can influence the catalytic efficiency and selectivity of these processes .

Mechanism of Action

Target of Action

The primary target of H-L-Dhbd-OH, also known as 2,3-dihydroxybenzoic acid decarboxylase (2,3-DHBD), is a reversible enzyme that undergoes decarboxylation and carboxylation reactions . The enzyme’s activity is controlled by the side chain conformation of a tyrosine residue .

Mode of Action

H-L-Dhbd-OH interacts with its target through a V-shaped tunnel in the enzyme, which serves as the path for the substrate . The residue Trp23 of 2,3-DHBD_Ao serves as a switch to control the entry and exit of catechol . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated .

Biochemical Pathways

The biochemical pathway affected by H-L-Dhbd-OH involves the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process is part of the bio-Kolbe–Schmitt reaction, which offers an alternative to CO2 fixation .

Pharmacokinetics

The compound’s mode of action suggests that its absorption, distribution, metabolism, and excretion (adme) properties could be influenced by the ph of the environment .

Result of Action

The result of H-L-Dhbd-OH’s action is the decarboxylation and carboxylation of 2,3-dihydroxybenzoate . This process enriches the understanding of the interactions of substrates/products with macromolecular reversible enzymes in different reaction directions .

Action Environment

The action of H-L-Dhbd-OH is influenced by environmental factors such as pH. The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH . Therefore, the forward and reverse reactions could be separated at different pH values .

properties

IUPAC Name

(2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGGFMVTHJHFTK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid

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